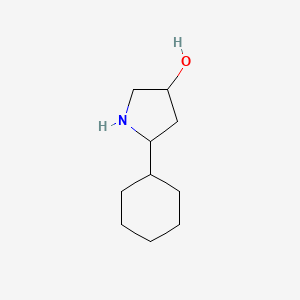

5-Cyclohexylpyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) and Pyrrolidinol Scaffolds in Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. cymitquimica.combldpharm.com Its prevalence is underscored by its presence in numerous natural products and FDA-approved pharmaceuticals. cymitquimica.com The significance of the pyrrolidine nucleus stems from several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. cymitquimica.combldpharm.com This three-dimensional structure allows for a more comprehensive exploration of chemical space, enabling better interaction with the complex 3D architecture of biological targets like proteins and enzymes. cymitquimica.com

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. sigmaaldrich.com This stereochemical diversity is crucial, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities and metabolic profiles. sigmaaldrich.com

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, influencing the compound's solubility, lipophilicity, and ability to interact with biological receptors. cymitquimica.com Substituents on the ring can further modulate these properties.

Pyrrolidinols, which are pyrrolidines bearing a hydroxyl group, add another layer of functionality. The hydroxyl group can act as a hydrogen bond donor and acceptor, and serves as a key handle for further chemical modifications. These features make pyrrolidinol derivatives valuable intermediates in the synthesis of complex molecules and potential drug candidates for a wide range of diseases, including those affecting the central nervous system, as well as antibacterial, anticancer, and anti-inflammatory agents. cymitquimica.combldpharm.com

Overview of 5-Cyclohexylpyrrolidin-3-ol in Contemporary Academic Literature

Direct and extensive academic research focusing solely on this compound is limited. However, its importance can be inferred from its role as a key structural motif and intermediate in the synthesis of more complex, pharmacologically active compounds, most notably in the development of ion channel blockers.

The most prominent example is its relation to Vernakalant, an antiarrhythmic drug used for the rapid conversion of atrial fibrillation. google.comwipo.int The core structure of Vernakalant features a substituted cyclohexylpyrrolidinol moiety, specifically (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol. google.comwipo.int The synthesis of Vernakalant and related compounds, as detailed in various patents, often involves the coupling of a chiral pyrrolidin-3-ol derivative with a substituted cyclohexyl precursor. These synthetic routes highlight the utility of compounds like this compound as crucial building blocks.

While specific biological activity studies on this compound itself are not widely published, its inclusion as a secondary amine intermediate in chemical supplier catalogs suggests its utility in synthetic organic chemistry. cymitquimica.com The synthesis of substituted pyrrolidinols can be achieved through various methods, including the reductive cyclization of appropriate precursors. For instance, processes have been developed for preparing pyrrolidinol compounds via the reductive cyclization of hydroxybutyronitrile compounds in the presence of a Raney nickel catalyst.

Below are data tables summarizing the key chemical properties of this compound and a related complex molecule, Vernakalant, to illustrate the core scaffold's role.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1306604-76-1 |

| Molecular Formula | C10H19NO |

| Molecular Weight | 169.27 g/mol |

| IUPAC Name | This compound |

Data sourced from commercial supplier information. cymitquimica.comsigmaaldrich.com

Table 2: Chemical Properties of Vernakalant Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 748810-28-8 |

| Molecular Formula | C20H31NO4 · HCl |

| Molecular Weight | 385.93 g/mol |

| IUPAC Name | (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride |

Data sourced from scientific literature and databases. google.comwipo.int

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h8-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDUJHOJAABBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclohexylpyrrolidin 3 Ol and Its Analogues

Stereoselective Synthesis of 5-Cyclohexylpyrrolidin-3-ol

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For this compound, with its multiple stereocenters, stereoselective methods are crucial for obtaining the desired isomers in high purity.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the synthesis of pyrrolidine (B122466) rings. These temporary chiral groups guide the formation of new stereocenters and are subsequently removed. One widely used chiral auxiliary is tert-butanesulfinamide, which has been instrumental in the asymmetric synthesis of various N-heterocycles. rsc.org The general applicability of this auxiliary allows for the stereoselective synthesis of 2-substituted cyclic amines. rsc.org For instance, N-tert-butanesulfinimines can undergo highly diastereoselective allylation, followed by intramolecular SN2 substitution to construct the pyrrolidine ring. rsc.org Although not specifically detailed for this compound, this methodology offers a viable pathway. Another approach involves the acylation of a chiral auxiliary, such as the one depicted in the synthesis of cycloalkyl lactam derivatives, with an appropriate unsaturated acyl chloride. Subsequent alkylation proceeds with high diastereomeric excess. mdpi.com

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of highly substituted pyrrolidines. Current time information in Bangalore, IN.nih.gov For example, a cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, can produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. Current time information in Bangalore, IN.nih.gov Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions, employing chiral silver catalysts, provide a direct route to enantioenriched pyrrolizidines from simple starting materials, demonstrating the potential for creating complex pyrrolidine frameworks. rsc.org

| Approach | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Ref |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective allylation and intramolecular SN2 cyclization | High de | rsc.org |

| Catalytic Asymmetric | Cinchonidine-derived amino-squaramide | Cascade aza-Michael/Michael addition | High dr and ee | Current time information in Bangalore, IN.nih.gov |

| Catalytic Asymmetric | Chiral Silver Catalyst | Current time information in Bangalore, IN.acs.org-Dipolar cycloaddition | High ee | rsc.org |

Biocatalytic Transformations utilizing Engineered Enzymes (e.g., Transaminase Polypeptides)

Biocatalysis, particularly the use of engineered enzymes, offers a highly selective and sustainable alternative for the synthesis of chiral amines and their derivatives. Engineered transaminase polypeptides have been successfully employed in the synthesis of chiral pyrrolidine derivatives. molaid.com These enzymes catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone, establishing the desired stereochemistry at the amine-bearing carbon.

Patents have disclosed the use of engineered transaminase polypeptides for the synthesis of compounds structurally related to this compound, such as (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol. molaid.comgoogle.com The process often involves the conversion of a ketone precursor to the corresponding chiral amine with high enantiomeric and diastereomeric excess. google.com These engineered transaminases exhibit improved thermostability and enantioselectivity, making them suitable for industrial-scale production.

A typical process involves mixing the ketone substrate with a solution containing the engineered transaminase polypeptide, pyridoxal-5'-phosphate (PLP) as a cofactor, and an amine donor like isopropylamine. google.com The reaction conditions, including pH and temperature, are optimized to ensure high conversion and stereoselectivity.

Diastereoselective Synthetic Routes

The diastereoselective synthesis of substituted pyrrolidines is critical for controlling the relative stereochemistry of the substituents on the pyrrolidine ring. Various strategies have been developed to achieve this. One approach involves the stereoselective reduction of a dihydropyrrole precursor to yield the cis-diastereoisomer, with the trans-isomer being accessible through epimerization. whiterose.ac.uk

Radical cyclization reactions have also been employed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. rsc.orgresearchgate.net For instance, the cyclization of an O-stannyl ketyl, generated from an aldehyde precursor, can lead to hydroxypyrrolidine derivatives with high diastereoselectivity with respect to the 5,7a positions in a fused ring system. rsc.orgresearchgate.net

Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysis, has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org Another method involves the diastereoselective synthesis of (3-substituted-cycloalkyl)glycine pyrrolidides, where the three chiral centers are generated in a stereochemically defined manner. nih.gov The synthesis of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones highlights a specific example of achieving a trans configuration on the cyclohexane (B81311) ring attached to the pyrrolidine. nih.gov

Multicomponent Reactions in Pyrrolidinol Synthesis (e.g., KA2 Coupling)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The ketone-amine-alkyne (KA2) coupling is a powerful MCR for the synthesis of propargylamines, which can be precursors to pyrrolidine derivatives. acs.orgbeilstein-journals.orgacs.orgsfu.canih.govacs.orgresearchgate.netcaltech.edu

The KA2 coupling reaction has been successfully applied to the synthesis of pyrrolidine-containing scaffolds. acs.orgcaltech.eduresearchgate.net In a notable example, the reaction of cyclohexanone, pyrrolidine, and phenylacetylene, catalyzed by zinc acetate (B1210297), affords 1-(1-(phenylethynyl)cyclohexyl)pyrrolidine in high yield. acs.orgresearchgate.net This reaction demonstrates the direct formation of a C-C bond between the cyclohexyl and pyrrolidine moieties, which is a key structural feature of this compound. The resulting propargylamine (B41283) can then be further elaborated to introduce the hydroxyl group at the 3-position of the pyrrolidine ring.

Various catalytic systems, including those based on copper and manganese, have also been developed for the KA2 coupling, often under solvent-free conditions, highlighting the green and practical nature of this methodology. acs.orgsfu.cacaltech.edu

| Catalyst | Ketone | Amine | Alkyne | Product | Yield | Ref |

| Zn(OAc)₂ | Cyclohexanone | Pyrrolidine | Phenylacetylene | 1-(1-(Phenylethynyl)cyclohexyl)pyrrolidine | 96% | acs.orgresearchgate.net |

| CuI | Cyclohexanone | Pyrrolidine | Phenylacetylene | 1-(1-(Phenylethynyl)cyclohexyl)pyrrolidine | 89% | rsc.org |

| MnBr₂ | Cyclohexanone | Pyrrolidine | Phenylacetylene | 1-(1-(Phenylethynyl)cyclohexyl)pyrrolidine | - | caltech.edu |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships in drug discovery programs. These strategies involve modifying the existing functional groups on the pyrrolidine ring.

Functional Group Interconversions on the Pyrrolidine Ring

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. google.com On the pyrrolidin-3-ol core, the hydroxyl group is a prime target for such modifications.

One common strategy involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride. This mesylate can then be displaced by a variety of nucleophiles to introduce new functionalities. For instance, treatment with an amine can introduce a new amino group at the 3-position.

Redox-neutral α-C–H functionalization presents another powerful tool for derivatization. rsc.orgacs.org This method allows for the direct introduction of substituents at the α-position to the nitrogen atom. For example, the reaction of pyrrolidin-3-ol with a monoprotected p-quinone can generate an N-aryliminium ion intermediate, which can then be trapped by various nucleophiles, such as boronic acids, to introduce aryl groups at the 2-position of the pyrrolidine ring. acs.org This strategy provides a direct route to cis-2-substituted pyrrolidin-3-ols.

Furthermore, acid-mediated N-H/α,β-C(sp3)–H trifunctionalization of pyrrolidine has been developed for the construction of 2,3-dihydro-1H-pyrrolizine derivatives through an intermolecular [3+2] cycloaddition. acs.org

Modifications of the Cyclohexyl Moiety

A prominent method for synthesizing pyrrolidine scaffolds with a substituted cyclohexyl group is the multicomponent coupling reaction between a ketone, an amine, and an alkyne, often referred to as the KA² coupling. acs.orgacs.org This one-pot assembly allows for the efficient functionalization of the cyclohexyl ring by starting with substituted cyclohexanones. nih.gov

The reaction is frequently catalyzed by environmentally benign and inexpensive metal salts, such as zinc acetate, under neat (solvent-free) conditions at elevated temperatures. acs.org This protocol has proven effective for coupling various substrates, including sterically demanding or substituted cyclohexanones, with a range of amines and alkynes. acs.orgnih.gov For instance, the use of substituted cyclohexanones in a zinc-catalyzed system leads to the corresponding propargylamines, which are versatile intermediates, in moderate to good yields. nih.gov The reaction tolerates different functional groups on the starting materials, enabling the creation of a diverse library of compounds where the cyclohexyl moiety is modified. acs.orgacs.org

Research has demonstrated that even challenging substrates like prochiral cyclohexanones can be effectively functionalized using this methodology. acs.org For example, the reaction of 4-methylcyclohexanone (B47639) or 4-tert-butylcyclohexanone (B146137) with amines and alkynes proceeds efficiently. nih.gov This highlights the robustness of the KA² coupling for generating analogues with modified cyclohexyl groups. The resulting products, tetrasubstituted propargylamines, feature a highly functionalized cyclohexyl group attached to the pyrrolidine ring. acs.orgacs.org

| Starting Ketone | Resulting Moiety | Reaction Type | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Cyclohexanone | 1-Substituted Cyclohexyl | KA² Multicomponent Coupling | Zn(OAc)₂ | acs.orgnih.gov |

| 4-Methylcyclohexanone | 1-Substituted 4-Methylcyclohexyl | KA² Multicomponent Coupling | Zn(OAc)₂ | nih.gov |

| 4-tert-Butylcyclohexanone | 1-Substituted 4-tert-Butylcyclohexyl | KA² Multicomponent Coupling | Zn(OAc)₂ | nih.gov |

| Norbornanone | Substituted Bicyclic Moiety | KA² Multicomponent Coupling | Zn(OAc)₂ | acs.orgacs.org |

Preparation of N-Substituted Pyrrolidinol Derivatives

The synthesis of N-substituted pyrrolidinol derivatives can be achieved through several routes, a common one being the reaction of a primary or secondary amine with a suitable difunctionalized butane (B89635) derivative. A general and established method involves reacting a substituted amine with 1,4-dibromo-2-butanol (B104651) at an elevated temperature. google.com This reaction directly yields the 1-substituted-3-pyrrolidinol, introducing the desired substituent onto the pyrrolidine nitrogen in a single step. google.com

Another approach involves the cyclization of N-substituted aminopropanols. For example, N-cyclohexyl-3-aminopropanol can be cyclized under acidic conditions to form 1-cyclohexylpyrrolidin-3-ol. smolecule.com This method is suitable for preparing specific N-substituted derivatives where the corresponding amino alcohol is readily available.

Furthermore, N-substituted pyrrolidinols can be prepared via the reduction of the corresponding N-substituted pyrrolidin-3-one. smolecule.com The ketone precursor can be synthesized first, followed by reduction using agents like sodium borohydride (B1222165) or lithium aluminum hydride to furnish the desired alcohol. smolecule.com This two-step sequence allows for the introduction of a wide variety of substituents on the nitrogen atom.

Multicomponent reactions also provide a versatile platform for accessing N-substituted derivatives. In the KA² coupling, the choice of the amine component directly dictates the N-substituent on the resulting pyrrolidine-containing product. nih.gov This strategy has been used to synthesize a range of N-aryl and N-alkyl substituted propargylamines containing the pyrrolidine ring. nih.govsemanticscholar.org

| Synthetic Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Direct Alkylation/Cyclization | Substituted Amine, 1,4-dibromo-2-butanol | 1-Substituted-3-pyrrolidinol | google.com |

| Cyclization of Amino Alcohols | N-Substituted Aminopropanol, Acid | 1-Substituted-3-pyrrolidinol | smolecule.com |

| Reduction of Pyrrolidinone | 1-Substituted-3-pyrrolidinone, Reducing Agent (e.g., NaBH₄) | 1-Substituted-3-pyrrolidinol | smolecule.com |

| KA² Multicomponent Coupling | Ketone, Substituted Amine, Alkyne | N-Substituted Pyrrolidine-containing Propargylamines | nih.gov |

Stereochemical Investigations and Conformational Analysis

Conformational Preferences of the Pyrrolidine (B122466) and Cyclohexyl Moieties

The non-planar nature of both the pyrrolidine and cyclohexane (B81311) rings in 5-Cyclohexylpyrrolidin-3-ol results in distinct conformational preferences.

Pyrrolidine Ring: The five-membered pyrrolidine ring is not flat and typically adopts a puckered conformation to relieve torsional strain. These conformations are often described as "envelope" (with four atoms in a plane and one out of the plane) or "twist" (with no three atoms in a plane). acs.orgnih.gov The exact conformation is influenced by the nature and orientation of the substituents on the ring. beilstein-journals.org For N-substituted pyrrolidines, computational studies have shown that the energy difference between different conformers can be subtle. acs.orgresearchgate.net The puckering of the pyrrolidine ring can be characterized by a pseudorotation phase angle, which describes the continuous conformational changes the ring can undergo. beilstein-journals.org

Cyclohexyl Moiety: The six-membered cyclohexyl ring predominantly exists in a "chair" conformation, which is the most stable arrangement, minimizing both angle and torsional strain. The substituents on the cyclohexane ring can occupy either axial or equatorial positions. Generally, bulky substituents like the pyrrolidinyl group in this compound prefer to be in the equatorial position to minimize steric hindrance (1,3-diaxial interactions). In related molecules with a trans configuration of substituents on a cyclohexane ring, this arrangement has been shown to stabilize the molecule's conformation.

Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Purity

A combination of spectroscopic and chromatographic techniques is indispensable for the stereochemical assignment and the determination of enantiomeric and diastereomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govscience.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The development of a robust chiral HPLC method is crucial for assessing the enantiomeric excess (ee) of a sample.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. While the sign of rotation [(+) or (-)] does not directly reveal the absolute configuration (R/S), it is a fundamental property used to characterize and differentiate enantiomers. libretexts.org It is a valuable tool for quality control once the relationship between the sign of rotation and the absolute configuration has been established.

Advanced NMR Techniques: Advanced NMR spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure of molecules in solution. beilstein-journals.org

1H and 13C NMR: Provide fundamental information about the chemical environment of each proton and carbon atom. researchgate.net

COSY (Correlation Spectroscopy): Helps to identify coupled protons within the molecule. beilstein-journals.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques are used to determine spatial proximities between protons. The observation of a ROESY or NOESY cross-peak between two protons indicates that they are close in space, which is critical for assigning relative stereochemistry and determining conformational preferences. nih.govbeilstein-journals.org

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing experimental VCD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. mdpi.comuva.nl

Table of Spectroscopic and Chromatographic Data

| Technique | Application for this compound | Key Parameters/Information Obtained |

|---|---|---|

| Chiral HPLC | Separation of enantiomers, determination of enantiomeric purity. nih.gov | Retention time, resolution factor, enantiomeric excess (ee). science.gov |

| Optical Rotation | Characterization of chiral samples, differentiation of enantiomers. libretexts.org | Specific rotation [α]. |

| Advanced NMR | Elucidation of 3D structure, assignment of relative stereochemistry, conformational analysis. nih.govbeilstein-journals.org | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs). beilstein-journals.orgresearchgate.net |

| VCD | Determination of absolute configuration. mdpi.comuva.nl | Differential absorbance of circularly polarized IR light. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Tautomerism, Protonation Regioselectivity)

Quantum chemical calculations are employed to understand the electronic properties of molecules, including their stability, reactivity, and the likelihood of structural transformations such as tautomerism and protonation.

Tautomerism: The core structure of 5-Cyclohexylpyrrolidin-3-ol contains a pyrrolidinol ring. While the primary structure is a stable saturated heterocycle, quantum chemical studies on related systems like 2-pyrrolidone have established that tautomeric forms can exist. researchgate.net For 2-pyrrolidone, calculations have shown that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solution, but the lactim tautomer (pyrroline-2-ol) can participate in complexation reactions. researchgate.net Although this compound does not have the keto-enol tautomerism of 2-pyrrolidone, understanding the potential for proton migration is key.

Protonation Regioselectivity: Protonation, the addition of a proton (H+), can occur at different sites on a molecule, and its regioselectivity is governed by the molecule's electronic structure. For molecules with multiple heteroatoms, like the nitrogen and oxygen in this compound, determining the most likely protonation site is crucial for understanding its behavior in acidic environments and its interaction with biological receptors.

Quantum chemical calculations on similar cyclic amides, such as 2-pyrrolidone, have demonstrated that protonation preferentially occurs on the oxygen atom due to the mesomeric displacement of electron density in the amide fragment. researchgate.net For this compound, which has an alcohol and a secondary amine, the primary sites for protonation are the nitrogen of the pyrrolidine (B122466) ring and the oxygen of the hydroxyl group. The relative basicity of these sites can be predicted using computational methods that calculate proton affinities. Generally, the amine nitrogen is more basic than the alcohol oxygen, making it the more likely site of protonation. Studies on 2-aminopyrrole have also used quantum chemistry to determine gas-phase basicity parameters and favored protonation sites, highlighting the importance of such calculations. mdpi.com

The table below summarizes the key parameters often derived from quantum chemical calculations for predicting reactivity.

| Parameter | Description | Relevance to this compound |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation of a molecule. | Predicts the most likely site of protonation (N vs. O). |

| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase protonation of a molecule. | Provides a measure of basicity under standard conditions. |

| Tautomeric Energy Difference | The relative energy between different tautomeric forms of a molecule. | Assesses the stability of potential tautomers. |

These calculations help to build a fundamental understanding of the molecule's intrinsic chemical properties, which underpins its behavior in more complex biological systems.

Molecular Dynamics Simulations of this compound and Ligand-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic view of how a ligand like this compound might behave in solution or when bound to a biological target, such as a protein.

MD simulations of ligand-target complexes involving pyrrolidine derivatives have been used to assess the stability of the binding mode predicted by molecular docking. mdpi.comnih.govnih.govresearchgate.net In a typical simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions), and the forces on each atom are calculated. Newton's laws of motion are then used to predict the movement of the atoms over a specific period, often nanoseconds. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the complex is not undergoing major conformational changes and the ligand remains stably bound. mdpi.com For example, simulations of pyrrolidine-2,3-dione (B1313883) derivatives in complex with Cdk5/p25 showed an average RMSD value of ~2.15 Å over a 30 ns simulation, indicating stability. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding.

Interaction Fraction: This analysis quantifies the persistence of specific interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and the protein's amino acid residues throughout the simulation. nih.gov

These simulations can reveal whether the initial docked pose is maintained, or if the ligand shifts to a more stable binding orientation. researchgate.net This information is critical for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Molecular Docking and Binding Energy Calculations for Pyrrolidinol Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For pyrrolidinol derivatives, docking studies are essential for identifying key binding interactions and predicting their affinity for a specific biological target.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating numerous possible binding poses using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net Studies on various pyrrolidine derivatives have successfully used molecular docking to predict binding modes within the active sites of enzymes like gelatinases (MMP-2, MMP-9) and myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.net

Following docking, binding free energy calculations are often performed to refine the prediction of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. mdpi.commdpi.com These methods calculate the free energy of binding by considering the energies of the complex, the protein, and the ligand in a solvated state.

A study on A366 derivatives as Spindlin1 inhibitors found that while docking scores did not always distinguish between active and inactive compounds, rescoring the poses with MM/GBSA calculations successfully did. mdpi.com The calculated binding free energy (ΔG_bind) values were significantly more favorable for the active compounds. mdpi.com

The table below shows representative binding energy data from a computational study on novel pyrrolidine-2,3-dione inhibitors of the Cdk5/p25 complex. mdpi.com

| Compound | Binding Free Energy (ΔG_bind) (kJ/mol) |

| Reference Compound | -113.10 |

| Hit 1 | -137.90 |

| Hit 2 | -125.81 |

| Hit 3 | -130.67 |

| Hit 4 | -133.51 |

| Data adapted from a study on pyrrolidine-2,3-dione derivatives. mdpi.com This table illustrates how binding free energy calculations can rank potential inhibitors. |

For this compound, these methods would be used to predict its binding pose within a target's active site and estimate its binding affinity, providing a rationale for its biological activity.

Conformational Landscape Exploration and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, a pyrrolidine ring, and a rotatable bond connecting them, exploring its conformational landscape is essential.

The goal is to identify the low-energy, and therefore most populated, conformations of the molecule. This is typically achieved through:

Conformational Search: A systematic or random search algorithm is used to generate a wide range of possible conformations. drugdesign.org

Energy Minimization: Each generated conformation is then subjected to energy minimization. This process adjusts the geometry of the molecule to find the nearest local energy minimum on the potential energy surface. drugdesign.orgupenn.edu The result is a set of stable conformers and their relative energies.

For this compound, key conformational features include:

Cyclohexane Ring: Can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. The substituent can be in an axial or equatorial position, with the equatorial position generally being more favorable to reduce steric hindrance. upenn.edu

Pyrrolidine Ring: Adopts non-planar envelope or twist conformations.

Relative Orientation: The orientation of the cyclohexane ring relative to the pyrrolidine ring is determined by rotation around the C-C bond that connects them.

Understanding the preferred conformation is crucial because the three-dimensional shape of a ligand dictates how it fits into a protein's binding pocket. Conformational analysis helps ensure that the correct, low-energy conformer is used for subsequent docking and molecular dynamics studies. lumenlearning.com

Reactivity, Reaction Mechanisms, and Chemical Transformations

Catalytic Reactions Involving 5-Cyclohexylpyrrolidin-3-ol Precursors and Derivatives (e.g., C-C and C-N Bond Forming Reactions)

Precursors and derivatives of this compound are valuable substrates in a range of catalytic reactions designed to build molecular complexity. These reactions often leverage transition metal catalysts or organocatalysts to achieve high efficiency and selectivity in forming new C-C and C-N bonds.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the arylation of pyrrolidine (B122466) precursors. For instance, the regioselective arylation of N-substituted 2,5-dihydropyrroles can yield 3-aryl-pyrrolidines, which are precursors to 5-substituted-3-hydroxypyrrolidine structures. sci-hub.se This intramolecular Heck reaction provides a versatile method for constructing substituted pyrrolidine cores. sci-hub.se Similarly, copper-catalyzed methods have been developed for the intramolecular amination of unactivated C(sp³)–H bonds, enabling the direct synthesis of the pyrrolidine ring with high regioselectivity. organic-chemistry.org

Iridium-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions represent an environmentally benign alternative for C-N and C-C bond formation. insa-lyon.fr In this methodology, an alcohol, such as a diol precursor to a pyrrolidine, is temporarily oxidized in situ by an iridium catalyst to form an intermediate aldehyde or ketone. This intermediate then reacts with a nucleophile (like an amine or a carbon nucleophile), followed by the return of the "borrowed" hydrogen from the catalyst to complete the transformation. This allows for the direct functionalization of alcohols without the need for stoichiometric activating agents. insa-lyon.fr Chiral iridacycle complexes have been shown to catalyze the annulation of racemic diols with primary amines to afford enantioenriched pyrrolidines. organic-chemistry.org

Organocatalysis also offers a metal-free approach to functionalizing the pyrrolidine scaffold. For example, novel pyrrolidine-based amino sulfonamides have been designed as organocatalysts and successfully applied in direct asymmetric Mannich reactions to form C-C bonds with high diastereoselectivity. researchgate.net

The following table summarizes key catalytic reactions involving pyrrolidine precursors and derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type | Bond Formed | Ref |

| Palladium(II) acetate (B1210297) / Ligand | Intramolecular Heck Reaction | N-alkenyl iodoaryl amines | 3-Aryl-pyrrolidines | C-C | sci-hub.se |

| Copper(I) iodide / Ligand | Intramolecular C-H Amination | Unsaturated amines | Pyrrolidines | C-N | organic-chemistry.org |

| [Cp*IrCl2]2 / Co-catalyst | Borrowing Hydrogen Annulation | Racemic diols, primary amines | Chiral N-heterocycles | C-N | organic-chemistry.org |

| Pyrrolidine-based sulfonamide | Asymmetric Mannich Reaction | Aldehydes, imines | anti-β-Amino ketones | C-C | researchgate.net |

| Rhodium(II) acetate | C-H Amination | N-alkoxycarbonylaminosulfones | Pyrrolidines | C-N | organic-chemistry.org |

Mechanistic Insights into Pyrrolidine Ring Formation and Functionalization

The synthesis of the pyrrolidine ring can be achieved through various mechanistic pathways, with cycloaddition reactions and intramolecular cyclizations being among the most prominent.

A widely used method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. sci-hub.se These ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with an aldehyde or from the ring-opening of an aziridine (B145994). The azomethine ylide then reacts with a dipolarophile, such as an alkene, in a concerted or stepwise fashion to form the five-membered pyrrolidine ring. sci-hub.setandfonline.com The stereochemical outcome of the reaction is often controlled by the geometry of the ylide and the dienophile.

Multicomponent reactions (MCRs) provide an efficient route to highly substituted pyrrolidines in a single step from three or more starting materials. beilstein-journals.orgrsc.org A common mechanism involves the in situ generation of an iminium ion from an aldehyde and an amine. This electrophilic species can then be trapped by a nucleophile. Subsequent intramolecular reactions, such as Michael additions and cyclizations, lead to the rapid assembly of the pyrrolidine core. tandfonline.com For example, the reaction of an aldehyde, an amino acid ester, and a Michael acceptor can proceed via the formation of an azomethine ylide (from the aldehyde and amino ester), which then undergoes a 1,3-dipolar cycloaddition with the Michael acceptor. tandfonline.com

Intramolecular cyclization of acyclic precursors is another fundamental strategy. This can be achieved through the nucleophilic attack of an amine onto an electrophilic center, such as an alkyl halide or a Michael acceptor, within the same molecule. organic-chemistry.orgarkat-usa.org For instance, α-alkylation of an ester with an azidoalkyl triflate, followed by reduction of the azide (B81097) to an amine, sets the stage for spontaneous or catalyzed ring closure to form a lactam, which can be further reduced to the corresponding pyrrolidine. arkat-usa.org

Functionalization of a pre-formed pyrrolidine ring often proceeds via the generation of an N-acyliminium ion intermediate, particularly at the α-position to the nitrogen. Redox-neutral methods, using a quinone monoacetal, can generate this electrophilic intermediate, which is then trapped by various nucleophiles like indoles or phenols to create α-substituted pyrrolidines. rsc.org

| Mechanistic Pathway | Key Intermediate(s) | Description | Resulting Structure |

| [3+2] Cycloaddition | Azomethine Ylide | A 1,3-dipole reacts with an alkene (dipolarophile) to form a five-membered ring. sci-hub.setandfonline.com | Polysubstituted Pyrrolidines |

| Intramolecular Michael Addition | Enolate / Enamine | An amine or its precursor attacks an α,β-unsaturated system within the same molecule. tandfonline.com | Functionalized Pyrrolidines |

| "Skeletal Remodeling" | Radical Cation | Photoredox-catalyzed C-N bond cleavage of an N-benzyl pyrrolidine, followed by intramolecular cyclization. nih.gov | Lactones, Aziridines |

| Borrowing Hydrogen | Iminium Ion / Enamine | Catalyst-mediated oxidation of an alcohol to a carbonyl, reaction with a nucleophile, and subsequent reduction. insa-lyon.fr | N- or C-alkylated Pyrrolidines |

Role of this compound in Heterocyclic Ring System Syntheses

Beyond its intrinsic value, this compound and its derivatives serve as versatile synthons for the creation of other heterocyclic frameworks. These transformations can involve the expansion, contraction, or annulation of the pyrrolidine ring, or its use as a scaffold in multicomponent reactions to build entirely new ring systems.

A powerful strategy is "skeletal remodeling," which involves the selective cleavage and re-functionalization of the pyrrolidine's core structure. nih.gov For example, N-benzyl-3-hydroxypyrrolidine derivatives can undergo a reductive C–N bond cleavage using photoredox catalysis in the presence of a Lewis acid. The resulting radical intermediate can be trapped intramolecularly. Depending on the substituent at the hydroxyl position, this can lead to the formation of different heterocycles, such as a lactone via Lewis acid-assisted lactonization or an aziridine via an intramolecular SN2 reaction. nih.gov

Multicomponent reactions (MCRs) are particularly effective for leveraging the pyrrolidine scaffold to build complex heterocyclic architectures. beilstein-journals.org For instance, a one-pot, three-component [3+2] cycloaddition reaction can be used to synthesize spirooxindole-pyrrolidine derivatives. In a typical sequence, an azomethine ylide is generated from isatin (B1672199) and an amino acid (like sarcosine), which then reacts with a dipolarophile to create a spiro-fused pyrrolidine ring system. tandfonline.com The pyrrolidine moiety acts as a central component linking different structural units. Such strategies are highly valued in drug discovery for generating molecular diversity. beilstein-journals.orgmdpi.com

The following table highlights transformations where pyrrolidine derivatives are used to synthesize other heterocyclic systems.

| Starting Pyrrolidine Derivative | Reagents / Conditions | New Heterocyclic System | Transformation Type | Ref |

| N-Benzyl-3-hydroxypyrrolidine | Photoredox catalyst, Lewis acid | γ-Lactone | Skeletal Remodeling (C-N cleavage, Lactonization) | nih.gov |

| N-Benzyl-3-mesyloxypyrrolidine | Photoredox catalyst, Lewis acid | Aziridine | Skeletal Remodeling (C-N cleavage, SN2 cyclization) | nih.gov |

| Isatin, Sarcosine (forms pyrrolidine intermediate) | (E)-2-Aryl-acetophenones (dipolarophile) | Spirooxindolopyrrolidine | [3+2] Cycloaddition MCR | tandfonline.com |

| N-substituted pyrrolidines | Dichloroboranes, functionalized azides | Functionalized secondary amines | Ring Opening / Rearrangement | molaid.com |

Research Applications in Medicinal Chemistry and Chemical Biology Mechanistic Focus

Design and Synthesis of Bioisosteric Analogues of 5-Cyclohexylpyrrolidin-3-ol

Bioisosteric replacement is a widely used strategy in drug design to enhance a compound's pharmacological properties by substituting a functional group with another that has similar physical or chemical characteristics. researchgate.net This approach is particularly relevant for pyrrolidinol scaffolds, where modifications can fine-tune potency, selectivity, and pharmacokinetic profiles. baranlab.org

The pyrrolidine (B122466) scaffold is a versatile template for bioisosteric modifications. researchgate.netresearchgate.netnih.gov Medicinal chemists employ several strategies to create analogues with improved properties. One common approach involves replacing parts of the pyrrolidine ring or its substituents with other groups to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. baranlab.orgacs.org For instance, replacing a hydrogen atom with fluorine can significantly impact a molecule's potency and permeability. nih.gov

Key strategies for bioisosteric replacement in pyrrolidinol scaffolds include:

Ring Analogues: Replacing the pyrrolidine ring with other five-membered heterocycles (e.g., isoxazolidine, pyrazolidine) or even bicyclic systems can introduce novel structural features and alter the molecule's conformational preferences. researchgate.net

Side-Chain Modifications: The cyclohexyl group at the 5-position and the hydroxyl group at the 3-position are prime targets for modification. The cyclohexyl ring can be replaced by other cyclic or acyclic lipophilic groups to explore the impact on binding affinity. The hydroxyl group can be substituted with bioisosteres like a fluorine atom, an amino group, or a small ether to modulate hydrogen bonding interactions and metabolic stability. princeton.edu

Stereochemical Diversity: The stereocenters at positions 3 and 5 of the pyrrolidine ring are crucial for biological activity. Synthesizing different stereoisomers allows for the exploration of the optimal spatial arrangement of substituents for target engagement. nih.gov

The synthesis of these analogues often requires multi-step sequences. For example, the synthesis of a benzimidazolone analogue of a related morphinan (B1239233) compound involved O-demethylation, nitration, formation of a triflate, reaction with benzylamine, catalytic hydrogenation, and finally cyclization to form the desired heterocycle. nih.gov Such synthetic routes enable the systematic exploration of structure-activity relationships (SAR).

Bioisosteric replacements within the pyrrolidinol scaffold can have a profound impact on how the molecule interacts with its biological target. mdpi.com These modifications can alter the binding affinity, selectivity, and functional activity of the compound. The goal of such changes is often to improve the therapeutic profile by enhancing desired interactions and minimizing off-target effects. researchgate.net

The introduction of different functional groups can lead to new or altered interactions within the binding pocket of a protein. For example, replacing a simple aryl ring with a thiophene (B33073) ring can influence potency due to conformational effects. acs.org Similarly, the strategic placement of a fluorine atom can introduce favorable electrostatic interactions with the protein backbone. nih.gov

The three-dimensional shape of the pyrrolidinol scaffold is a key determinant of its binding properties. nih.gov Bioisosteric modifications that alter the ring pucker or the orientation of the substituents can significantly affect how the molecule fits into a binding site. For instance, replacing a flexible side chain with a more rigid cyclic structure can lock the molecule into a bioactive conformation, potentially increasing potency. researchgate.net

Exploration of this compound as a Privileged Scaffold in Drug Discovery Research

A "privileged scaffold" is a molecular framework that is able to bind to multiple, unrelated biological targets. nih.gov The pyrrolidine ring system is considered a privileged scaffold due to its frequent appearance in a wide range of biologically active compounds, including those with anti-inflammatory, anticancer, and neuroprotective properties. nih.govontosight.ai Its versatility stems from its sp3-hybridized nature, which provides three-dimensional diversity, and the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be further functionalized. nih.gov

While there is no direct evidence in the provided search results to suggest that this compound itself is formally designated as a privileged scaffold, the broader class of pyrrolidine derivatives certainly holds this distinction. nih.govresearchgate.net The combination of the pyrrolidine core with a lipophilic cyclohexyl group and a polar hydroxyl group in this compound provides a unique and valuable starting point for the design of compound libraries aimed at a variety of biological targets. The ability to modify the stereochemistry and introduce further diversity at both the nitrogen and the hydroxyl group enhances its potential as a versatile scaffold for drug discovery. nih.gov

Mechanistic Studies of Biological Interactions of Pyrrolidinol Derivatives

Derivatives of pyrrolidinol have been investigated for their interactions with various biological targets, including enzymes and ion channels. Understanding the mechanisms of these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of neurodegenerative disorders like Parkinson's disease and depression. mdpi.comacs.org Several studies have explored the potential of pyrrolidine derivatives as MAO inhibitors. acs.orgresearchgate.net

Research has shown that certain heterocyclic derivatives can exhibit potent and selective inhibition of MAO-B. nih.gov For example, a series of heterocyclic derived conjugated dienones were evaluated, with some compounds showing IC50 values in the nanomolar range for MAO-B. nih.gov Kinetic studies revealed that these compounds acted as competitive and reversible inhibitors. nih.gov

Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active site of MAO. nih.govresearchgate.net These studies have shown that the inhibitors can form key interactions with amino acid residues in the binding pocket, such as π-π stacking interactions with tyrosine residues and hydrogen bonds. mdpi.com For instance, docking studies of certain inhibitors with MAO-A revealed interactions with residues like Gly66, Phe208, and Tyr407. acs.org The specific substitution pattern on the heterocyclic scaffold can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B. mdpi.comnih.gov

Table 1: MAO Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B |

| CD11 | MAO-B | 0.063 ± 0.001 | Competitive | >250 |

| CD14 | MAO-B | 0.036 ± 0.008 | Competitive | >250 |

| S5 | MAO-B | 0.203 | Competitive | 19.04 |

| S16 | MAO-B | 0.979 | Competitive | - |

| CD1 | MAO-A | 3.45 ± 0.07 | - | - |

| CD2 | MAO-A | 3.23 ± 0.24 | - | - |

| CD3 | MAO-A | 3.15 ± 0.10 | - | - |

| S15 | MAO-A | 3.691 | - | - |

Data sourced from multiple studies. mdpi.comnih.govnih.gov

Ion channels are crucial for a wide range of physiological processes, and their modulation by small molecules is an important area of drug discovery. nih.gov Pyrrolidine derivatives have been investigated for their ability to modulate the activity of various ion channels, including sodium channels and nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net

A series of novel pyrrolidine derivatives were synthesized and evaluated as sodium channel blockers for the potential treatment of ischemic stroke. nih.gov Structure-activity relationship studies led to the identification of a potent Na+ channel blocker with low inhibitory action against hERG channels, a critical factor for cardiac safety. nih.gov This compound also demonstrated significant neuroprotective activity in an animal model of stroke. nih.gov

In another study, pyrrolidine derivatives were found to inhibit the wild-type influenza A/M2 ion channel as well as a drug-resistant mutant. nih.gov It has been suggested that incorporating the amine functionality into a pyrrolidine ring may lead to a more favorable orientation within the M2 channel pore compared to more flexible alkylamine chains. nih.gov

Chemokine Receptor Modulation by Pyrrolidinol Derivatives

Derivatives of the pyrrolidine scaffold are significant as modulators of chemokine receptor activity, with a particular focus on their role as antagonists for the CCR2 and CCR5 receptors. google.com These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the migration of monocytes and macrophages to sites of inflammation. nih.gov The binding of their primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), to CCR2 initiates a signaling cascade that results in chemotaxis. nih.gov Dysregulation of this pathway is linked to inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. researchgate.netresearchgate.net

The mechanism of action for many small-molecule inhibitors based on the pyrrolidine core involves allosteric modulation. nih.govfrontiersin.org Recent structural studies on chemokine receptors like CCR2 have identified a novel allosteric binding site located on the intracellular surface of the receptor. nih.govacs.org Pyrrolidine-based antagonists can bind to this intracellular pocket, which partially overlaps with the binding site for signaling partners like G-proteins. acs.org This mode of binding allows them to inhibit receptor function in a noncompetitive and insurmountable manner with respect to the natural chemokine ligand. nih.govacs.org Such a mechanism may offer higher efficacy in a disease environment where local chemokine concentrations are high. acs.org

The stereochemistry of the pyrrolidine ring is a critical determinant of antagonist activity. For different series of 3-aminopyrrolidine (B1265635) derivatives, which are closely related to pyrrolidin-3-ol compounds, the specific stereoisomer—either (R) or (S) at the 3-position—has been shown to be crucial for potent binding to CCR2. nih.govnih.gov This stereospecificity highlights the importance of the three-dimensional arrangement of substituents on the pyrrolidine scaffold for precise interaction with the receptor's binding pocket. nih.gov The hydroxyl group of a pyrrolidinol derivative, like the amino group in its counterparts, is expected to form key hydrogen bonds within the receptor, anchoring the molecule and contributing to its inhibitory activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on this compound Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These studies systematically explore how chemical modifications to the core structure influence biological activity (SAR) and physicochemical properties (SPR), such as solubility and metabolic stability.

For pyrrolidine-based CCR2 antagonists, SAR studies have identified several key structural features that govern potency: nih.govnih.gov

Stereochemistry of the Pyrrolidine Ring: The configuration at the 3-position of the pyrrolidine ring is paramount. In one series of 3-aminopyrrolidine antagonists, the (S)-configuration was found to be 25-fold more potent than the (R)-configuration. nih.gov This demonstrates the precise geometric fit required for optimal receptor engagement.

Substitution on the Cyclohexyl Moiety: Modifications to the cyclohexyl group at the 5-position of the pyrrolidine ring significantly impact activity and properties. The addition of a hydroxyl group and a heteroaryl substituent at the 4-position of the cyclohexyl ring has been shown to maintain potent CCR2 antagonism while beneficially reducing hERG (human Ether-à-go-go-Related Gene) channel activity and lowering intrinsic clearance. nih.gov

The following table summarizes key SAR and SPR findings for pyrrolidine-based chemokine receptor antagonists.

| Structural Modification | Effect on Activity (SAR) | Effect on Properties (SPR) | Reference |

|---|---|---|---|

| (S)-configuration at pyrrolidine C3 (vs. R) | Increased CCR2 binding affinity (25-fold) | - | nih.gov |

| Addition of 4-hydroxyl and 4-heteroaryl on cyclohexyl ring | Maintained high CCR2 antagonism | Reduced hERG activity and intrinsic clearance | nih.gov |

| Replacement of phenyl ring with a pyridyl moiety | Maintained high potency | Reduced hydrophobicity (logP) | nih.gov |

| Incorporation of morpholine (B109124) or thiomorpholine (B91149) on cyclohexyl ring | Good CCR2 antagonist activity | Improved metabolic stability | researchgate.net |

| Increased bulkiness of O-alkyl ketoxime group on cyclohexyl | Decreased binding affinity | - | researchgate.net |

Lead Optimization Strategies Involving the Pyrrolidinol Core in Preclinical Research

Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a preclinical candidate with a well-balanced profile of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. danaher.comunife.it For compounds built on the this compound scaffold, this process involves an iterative cycle of design, chemical synthesis, and biological testing. sk.ru

Key strategies employed in the lead optimization of pyrrolidinol-based cores include:

Improving Metabolic Stability and Pharmacokinetics: A primary goal is to enhance the compound's stability against metabolic enzymes, primarily cytochrome P450 (CYP) isozymes. acs.org Modifications, such as introducing fluorine atoms or replacing metabolically labile groups with more stable ones (e.g., replacing a phenyl with a pyridyl group), can reduce clearance and improve oral bioavailability. nih.govnih.gov For instance, optimization of a pyrrolidine-based CXCR4 antagonist led to a compound with markedly improved metabolic stability in both human and rat liver microsomes. nih.gov

Enhancing Potency and Selectivity: While the initial hit may have moderate activity, lead optimization seeks to achieve nanomolar or even sub-nanomolar potency against the target receptor. This is accomplished through fine-tuning the interactions with the receptor's binding pocket. Concurrently, selectivity against other related receptors (e.g., other chemokine receptors) and off-targets like the hERG channel is crucial to minimize potential side effects. nih.govresearchgate.net

Optimizing Physicochemical Properties: Properties such as solubility, lipophilicity (measured as logD), and molecular weight are carefully balanced. nih.gov Compounds must have sufficient aqueous solubility for formulation but also adequate permeability to cross cell membranes and reach their site of action. Computational tools are often used to predict these properties and guide the design of new analogs with a higher probability of success. acs.orgnih.gov

Scaffold Hopping and Fragment-Based Design: In some cases, the core scaffold itself may be modified through techniques like scaffold hopping to identify novel chemical series with improved properties while retaining the key binding interactions (pharmacophore) of the original lead. danaher.com This can overcome issues related to intellectual property or inherent liabilities of the initial scaffold.

Ultimately, the lead optimization process culminates in the selection of a preclinical candidate that demonstrates a robust efficacy and safety profile in in vitro and in vivo models, warranting further development towards clinical trials. nih.govnih.gov

Advanced Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, confirming the molecular formula of 5-Cyclohexylpyrrolidin-3-ol as C₁₀H₁₉NO.

In a hypothetical HRMS analysis of this compound, the protonated molecule [M+H]⁺ would be observed. The high resolution would allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument would provide valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For instance, the fragmentation of cyclic amino alcohols often involves the loss of water (H₂O) from the hydroxyl group and subsequent ring-opening pathways. preprints.org The fragmentation of the pyrrolidine (B122466) ring and the cyclohexyl substituent would yield specific fragment ions, which would be crucial for confirming the connectivity of the atoms within the this compound molecule.

Impurity profiling is another critical application of HRMS. The high sensitivity and mass accuracy of the technique enable the detection and tentative identification of low-level impurities, such as starting materials, byproducts, or degradation products, by determining their elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for C₁₀H₂₀NO⁺) | Observed m/z | Mass Error (ppm) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the this compound structure.

¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrrolidine ring, the cyclohexyl group, the hydroxyl group, and the amine group. The chemical shifts (δ) and coupling constants (J) would be indicative of the relative positions of these protons.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. The chemical shifts would indicate the type of carbon (e.g., aliphatic, carbinol).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations between protons and carbons, which is essential for piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry and conformational preferences of the molecule.

For example, in a related compound, N-substituted-3,4-dihydroxypyrrolidine, specific chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra allowed for the unambiguous assignment of the structure. uc.pt

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (ppm) |

|---|---|

| CH-OH (pyrrolidine) | 3.5 - 4.5 |

| CH-Cyclohexyl (pyrrolidine) | 2.5 - 3.5 |

| Pyrrolidine CH₂ | 1.5 - 2.5 |

| Cyclohexyl CH & CH₂ | 1.0 - 2.0 |

| NH | 1.0 - 3.0 (broad) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a three-dimensional model of the molecule with atomic-level resolution.

The resulting crystal structure would confirm the connectivity of the atoms, and more importantly, it would reveal the absolute stereochemistry of the chiral centers at positions 3 and 5 of the pyrrolidine ring. It would also provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing arrangement would show any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, studies on other substituted pyrrolidines have successfully used this technique to confirm their molecular structures. researchgate.net

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, several advanced methods would be applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive (e.g., formic acid or trifluoroacetic acid) would likely provide good separation. The purity would be determined by the area percentage of the main peak in the chromatogram.

Chiral HPLC: Since this compound has two chiral centers, it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chiral HPLC, using a chiral stationary phase (CSP), would be necessary to separate these stereoisomers. This is crucial for isolating a single stereoisomer for further studies. Various types of CSPs, such as those based on polysaccharides, are effective for separating chiral amino alcohols. whiterose.ac.uk

Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization of the polar hydroxyl and amine groups to increase volatility.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of a Pyrrolidine Derivative

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Thermal Analysis for Understanding Phase Transitions and Decomposition Mechanisms

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point (as an endothermic peak), which is a key physical property and an indicator of purity. It could also show other phase transitions, such as solid-solid transitions or glass transitions if the material is amorphous.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition profile. The onset temperature of weight loss would define the limit of its thermal stability. The pattern of weight loss can also provide insights into the decomposition mechanism. For many heterocyclic compounds, decomposition occurs at elevated temperatures, and the stability is influenced by the nature of the substituents. uc.ptbeilstein-journals.orgrsc.orgmdpi.com

Table 4: Representative Thermal Analysis Data for a Heterocyclic Compound

| Technique | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Tₘ) | Data not available for this compound |

Future Research Directions

Development of Novel and Sustainable Stereoselective Synthetic Routes

The precise control of stereochemistry is paramount in determining the biological activity of chiral molecules like 5-Cyclohexylpyrrolidin-3-ol. Future research in this area should prioritize the development of efficient, environmentally benign, and stereoselective synthetic methodologies.

A significant avenue for advancement lies in the application of biocatalysis . The use of whole-cell systems or isolated enzymes offers a green and highly selective alternative to traditional chemical synthesis. For instance, the regio- and stereoselective hydroxylation of N-protected pyrrolidines has been successfully achieved using bacterial strains like Sphingomonas sp. HXN-200. nih.govnih.gov This biocatalyst has demonstrated the ability to produce both (R)- and (S)-N-protected 3-hydroxypyrrolidines, with the stereochemical outcome influenced by the choice of the N-protecting group. nih.govnih.gov Future work could focus on screening or engineering enzymes capable of directly hydroxylating N-substituted 2-cyclohexylpyrrolidine (B1352309) to afford this compound with high enantiomeric excess. Furthermore, engineered variants of cytochrome P450 enzymes, such as P411, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine (B122466) rings with good to excellent enantioselectivity. researchgate.netnih.govresearchgate.netdntb.gov.ua This approach could be adapted to create the 5-cyclohexylpyrrolidine core from acyclic precursors in a sustainable manner.

Another promising direction is the refinement of asymmetric organocatalysis . Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations. nih.gov Research could be directed towards designing novel chiral pyrrolidine-based organocatalysts that can facilitate the stereoselective synthesis of 5-substituted pyrrolidin-3-ols. Additionally, the development of highly diastereoselective 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes presents a powerful strategy for constructing densely substituted pyrrolidines with multiple stereocenters. mdpi.comnih.gov

The table below summarizes key aspects of these potential sustainable and stereoselective synthetic strategies.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., hydroxylases, P450s) or whole-cell systems. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, avoids toxic heavy metals, often uses readily available catalysts. |

| 1,3-Dipolar Cycloaddition | Convergent synthesis of the pyrrolidine ring from acyclic precursors. | High bond-forming efficiency, potential for creating multiple stereocenters in a single step. |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules based on the this compound scaffold. Future research should leverage these methods for predictive modeling and the de novo design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogs with their biological activities. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com By analyzing a dataset of related compounds, these models can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern activity, thereby guiding the design of more potent and selective molecules.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of specific biological targets. nih.gov This information is crucial for understanding the molecular basis of activity and for the rational design of new ligands with improved binding affinities.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by modeling the dynamic behavior of the complex over time. nih.govmdpi.comnih.govresearchgate.net MD simulations can reveal important information about the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein upon ligand binding.

Furthermore, de novo design algorithms can be utilized to generate novel molecular structures that are predicted to bind to a specific target with high affinity and selectivity. nih.gov These methods can explore a vast chemical space and propose innovative scaffolds that may not be readily accessible through traditional medicinal chemistry approaches.

The following table outlines the application of these computational techniques in the context of this compound research.

| Computational Method | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for bioactivity, identification of key structural features. |

| Molecular Docking | Predict the binding orientation of ligands to a target protein. | Understanding of ligand-receptor interactions, basis for rational drug design. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability, elucidation of dynamic interaction patterns. |

| De Novo Design | Generate novel molecular structures with desired properties. | Proposal of new, potentially more potent and selective, pyrrolidinol-based compounds. |

Rational Design of Pyrrolidinol-Based Probes for Elucidating Novel Biological Mechanisms

Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold, with its versatile functional groups, is an excellent starting point for the rational design of such probes.

Fluorescent probes can be developed by conjugating a fluorophore to the pyrrolidinol core. nih.govnih.govmdpi.comnih.govscinito.ai These probes can be used to visualize the localization of the molecule within cells and to monitor its interaction with biological targets in real-time. The design of such probes would involve selecting a suitable fluorophore and a linker that does not interfere with the biological activity of the pyrrolidinol moiety.

Photoaffinity labeling (PAL) probes represent another powerful tool for target identification. nih.govresearchgate.netdntb.gov.uanih.gov These probes incorporate a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the subsequent isolation and identification of the protein target via proteomic techniques. The design of a PAL probe based on this compound would require the strategic placement of the photoreactive group and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) without disrupting the key interactions with the target.

The development of these chemical probes will be instrumental in elucidating the mechanism of action of bioactive this compound derivatives and in identifying their currently unknown molecular targets.

The table below details the components and applications of rationally designed pyrrolidinol-based probes.

| Probe Type | Key Components | Application |

| Fluorescent Probe | This compound scaffold, Linker, Fluorophore. | Cellular imaging, real-time monitoring of target engagement. |

| Photoaffinity Labeling Probe | This compound scaffold, Photoreactive group, Reporter tag. | Covalent labeling and identification of unknown protein targets. |

Exploration of Undiscovered Bioactivities and Molecular Targets beyond Established Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system. nih.govnih.govresearchgate.netnih.govnih.gov However, the full therapeutic potential of this compound and its close analogs remains largely unexplored.

Future research should focus on systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening campaigns, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying novel bioactivities. researchgate.net

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can also be a powerful approach to uncover unexpected therapeutic applications. Hits from such screens can then be further investigated using the chemical probes described in the previous section to identify their molecular targets and elucidate their mechanisms of action.